DL-Ethionine

RNA synthesis inhibition hepatotoxicity stereoisomer comparison

DL-Ethionine (CAS 67-21-0) is the definitive racemic methionine analog for inducing acute pancreatitis via the CDE diet model, delivering 100% mortality within 5 days at 0.5% supplementation for robust, reproducible results. As a potent hepatic RNA synthesis inhibitor (80–90% suppression at 625 mg/kg), it provides a reliable tool for transcriptional studies. Unlike single enantiomers, only the DL racemic mixture ensures the stereospecific balance critical for established protocols. Choose a ≥98% purity source to eliminate variability in methylation disruption, hepatotoxicity, and carcinogenesis research.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 67-21-0
Cat. No. B555955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Ethionine
CAS67-21-0
SynonymsDL-ETHIONINE; S-ethylhomocysteine; 67-21-0; Aethionin; S-Ethyl-DL-homocysteine; 2-Amino-4-(ethylthio)butyricacid; DL-Homocysteine,S-ethyl-; Ethionin; DL-2-Amino-4-(ethylthio)butyricacid; Homocysteine,S-ethyl-; Ethionine,DL-; CN8676; (+-)-Ethionine; Butyricacid,DL-2-amino-4-(ethylthio)-; Butyricacid,2-amino-4-(ethylthio)-,DL-; NSC97927; U-1434; 2-amino-4-(ethylsulfanyl)butanoicacid; CCRIS288; CHEBI:68662; NSC751; NSC-751; GGLZPLKKBSSKCX-UHFFFAOYSA-N; EINECS200-647-0; 2-amino-4-ethylsulfanyl-butanoicacid
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)O)N
InChIInChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
InChIKeyGGLZPLKKBSSKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 64 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Ethionine (CAS 67-21-0): S-Ethyl Methionine Analog for Targeted Hepatotoxicity and Methylation Research


DL-Ethionine (CAS 67-21-0) is a non-proteinogenic, sulfur-containing amino acid analog of methionine, characterized by the presence of both D- and L-enantiomers (racemic mixture) and an ethyl group replacing the methyl group on the sulfur atom [1]. This structural modification enables its competitive incorporation into methionine-dependent biochemical pathways, including the synthesis of S-adenosylmethionine (SAM) and subsequent methylation reactions . Unlike its natural counterpart methionine, DL-ethionine acts as an antimetabolite and is a known hepatotoxic and carcinogenic agent in experimental models [1]. It is widely employed as a research tool to study liver function, carcinogenesis, and the disruption of methylation processes.

Why Methionine Analogs Cannot Be Simply Substituted: The Specific Activity Profile of DL-Ethionine


Substituting DL-ethionine with other methionine analogs or enantiomerically pure forms (e.g., L-ethionine or D-ethionine) is not straightforward due to its unique racemic composition and distinct pharmacodynamic profile. While both stereoisomers individually contribute to tissue damage, the racemic mixture of DL-ethionine exhibits a specific balance of effects on macromolecular synthesis that cannot be replicated by the single isomers [1]. For instance, DL-ethionine's potent inhibition of hepatic RNA synthesis (80-90% at 625 mg/kg) is a key feature, with the L-isomer being more potent than the D-isomer in this regard [1]. Furthermore, its specific utility in established experimental models, such as the choline-deficient, ethionine-supplemented (CDE) diet for inducing acute pancreatitis in mice, relies on a precise, reproducible protocol that is specific to this compound and its formulation [2]. Using alternative analogs or isomers would introduce variability and invalidate comparisons with existing literature.

Quantitative Evidence for Selecting DL-Ethionine Over Alternative Methionine Analogs


Differential Inhibition of Hepatic RNA Synthesis by DL-, L-, and D-Ethionine

DL-ethionine is a far more potent inhibitor of RNA synthesis than of protein synthesis in mouse liver. In a direct head-to-head study, a single dose of 625 mg/kg DL-ethionine inhibited hepatic RNA synthesis by 80-90% within 3 hours, compared to only 30-40% inhibition of protein synthesis at a higher dose of 2500 mg/kg [1]. Crucially, the L-isomer is a more potent inhibitor of RNA synthesis than the D-isomer; 20 mg/kg L-ethionine inhibited RNA synthesis by 80%, whereas the same dose of D-ethionine only achieved 51% inhibition [1].

RNA synthesis inhibition hepatotoxicity stereoisomer comparison

Competitive Inhibition of Methionine Adenosyltransferase (MAT) by L-Ethionine

L-Ethionine, a component of DL-ethionine, acts as a competitive substrate and inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the major methyl donor. In a study using the gamma isozyme of MAT from Friend erythroleukemic cells, L-ethionine served as a substrate with a Km of 30 μM and competitively inhibited the enzyme with a Ki of 150 μM [1]. In contrast, the natural substrate methionine has a Km of 10.6 μM [1].

methionine adenosyltransferase enzyme kinetics S-adenosylmethionine

Induction of Acute Hemorrhagic Pancreatitis via the CDE Diet Model

DL-ethionine is a critical component in the well-established choline-deficient, ethionine-supplemented (CDE) diet model for inducing acute hemorrhagic pancreatitis in mice. Feeding female mice a choline-deficient diet containing 0.5% DL-ethionine results in 100% mortality within 5 days due to the development of severe pancreatitis with fat necrosis [1][2]. This model is highly reproducible and specific to this dietary regimen. The severity is directly linked to the presence of both choline deficiency and DL-ethionine; altering either component changes the outcome.

acute pancreatitis animal model CDE diet disease induction

Competitive Inhibition of Methionine Activation by Ethionine

Ethionine acts as a competitive inhibitor of methionine activation, the first step in SAM biosynthesis. In rat liver extracts, ethionine and S-trifluoromethyl-homocysteine were shown to be competitive inhibitors of this process, while other methionine analogs like α-methylmethionine and norleucine showed only slight inhibition [1]. This specific inhibitory profile, combined with its ability to be converted into the non-functional S-adenosylethionine, distinguishes ethionine from other methionine analogs that may simply fail to be activated.

methionine activation competitive inhibition S-adenosylmethionine formation

Stereoisomer-Independent Tissue Damage: Equal Effectiveness of L- and D-Ethionine

In contrast to the differential effects on RNA synthesis, the L- and D-isomers of ethionine are equally effective in producing pancreatic and renal changes, as well as fatty infiltration of the liver, in both rats and mice [1]. This indicates that certain toxicological endpoints are not stereospecific, providing a unique pharmacological profile where a racemic mixture (DL-ethionine) combines both stereospecific (RNA synthesis inhibition) and non-stereospecific (tissue damage) effects.

tissue damage stereoisomer comparison hepatotoxicity

High-Impact Research Applications of DL-Ethionine Based on Quantifiable Evidence


Induction of Acute Pancreatitis in Murine Models

DL-ethionine is a core component of the CDE (choline-deficient, ethionine-supplemented) diet model for inducing acute hemorrhagic pancreatitis in mice. This model is widely used to study the pathogenesis of pancreatitis and to evaluate potential therapeutic interventions [1]. The use of a consistent, high-purity source of DL-ethionine is critical for achieving reproducible mortality rates and pathological features, such as massive necrosis of the exocrine parenchyma and fat necrosis [1][2]. This application is directly supported by quantitative data showing 100% mortality within 5 days on a 0.5% DL-ethionine CDE diet [1].

Studies of Hepatic RNA Synthesis Inhibition

Researchers investigating the regulation of hepatic RNA synthesis can utilize DL-ethionine as a potent and rapid inhibitor. The compound's ability to suppress RNA synthesis by 80-90% within 3 hours at a dose of 625 mg/kg in mice provides a robust experimental window [1]. This effect is more pronounced than its inhibition of protein synthesis, allowing for the study of specific transcriptional regulation. The distinct potencies of the D- and L-isomers also enable dose-response and stereospecificity studies [1].

Disruption of S-Adenosylmethionine (SAM)-Dependent Methylation

DL-ethionine serves as a valuable tool for perturbing cellular methylation. Its conversion to S-adenosylethionine, a non-functional analog of SAM, and its competitive inhibition of methionine adenosyltransferase (MAT) (Ki = 150 μM for the L-isomer) provide a clear mechanism for reducing global SAM levels and inhibiting methyltransferase activity [1]. This application is particularly relevant in cancer research, where altered methylation patterns are common, and in studies of epigenetic regulation.

General Hepatotoxicity and Carcinogenesis Studies

As a known hepatotoxic and carcinogenic agent, DL-ethionine is employed in long-term feeding studies to investigate the mechanisms of liver damage, cirrhosis, and hepatocellular carcinoma development. Its effects on hepatic heme oxygenase induction and cytochrome P-450 depletion are well-documented [1]. The equal effectiveness of its stereoisomers in producing tissue damage [2] makes the racemic mixture a suitable and comprehensive tool for inducing a range of liver pathologies.

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